molecular formula C16H19ClO9 B14437524 Clofibric furanoglucuronate CAS No. 80106-54-3

Clofibric furanoglucuronate

Cat. No.: B14437524
CAS No.: 80106-54-3
M. Wt: 390.8 g/mol
InChI Key: SQRMJHLEXPNYKB-SBYJBXFWSA-N
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Description

Clofibric furanoglucuronate is a derivative of clofibric acid, which is a biologically active metabolite of the lipid-lowering drug clofibrate. Clofibric acid is known for its role in reducing elevated serum lipids and has been detected in various aquatic environments due to its persistence and potential ecological impact . This compound, as a conjugate of clofibric acid, is of interest in pharmaceutical and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clofibric furanoglucuronate typically involves the conjugation of clofibric acid with glucuronic acid derivatives. The reaction conditions often include the use of catalysts and specific pH conditions to facilitate the conjugation process. For instance, the esterification of clofibric acid with glucuronic acid can be achieved using acidic catalysts under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) techniques are common in the purification and quantification of the final product .

Chemical Reactions Analysis

Types of Reactions: Clofibric furanoglucuronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .

Scientific Research Applications

Clofibric furanoglucuronate has a wide range of applications in scientific research:

Mechanism of Action

Clofibric furanoglucuronate exerts its effects primarily through its interaction with lipid metabolism pathways. The compound increases the activity of extrahepatic lipoprotein lipase, thereby enhancing the lipolysis of lipoprotein triglycerides. This leads to the degradation of chylomicrons and the conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and subsequently to high-density lipoproteins (HDLs). The molecular targets involved include peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism .

Comparison with Similar Compounds

Clofibric furanoglucuronate can be compared with other fibric acid derivatives such as:

Uniqueness: this compound is unique due to its glucuronate conjugation, which affects its solubility, bioavailability, and metabolic pathways. This conjugation also influences its environmental persistence and potential ecological impact .

Properties

CAS No.

80106-54-3

Molecular Formula

C16H19ClO9

Molecular Weight

390.8 g/mol

IUPAC Name

(2S)-2-[(3R,4R)-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-10(19)9(18)12(24-14)11(20)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12?,14?/m1/s1

InChI Key

SQRMJHLEXPNYKB-SBYJBXFWSA-N

Isomeric SMILES

CC(C)(C(=O)OC1[C@@H]([C@H](C(O1)[C@@H](C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(O1)C(C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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